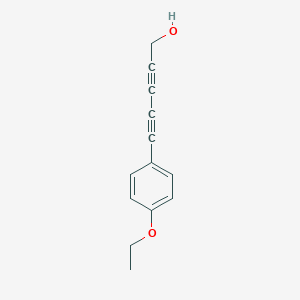
5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is also known as EPDI and is a member of the penta-2,4-diyn-1-ol family. EPDI has shown promising results in scientific research, making it an exciting area of study for future research.
作用機序
EPDI exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. EPDI also inhibits the replication of certain viruses and bacteria by interfering with their replication machinery. Additionally, EPDI has been shown to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases.
Biochemical and Physiological Effects:
EPDI has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins involved in cellular processes. EPDI has also been found to have anti-inflammatory effects, which can potentially be useful in the treatment of inflammatory diseases. Furthermore, EPDI has been found to have antioxidant properties, which can potentially protect cells from oxidative damage.
実験室実験の利点と制限
EPDI has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. EPDI is also stable under various conditions, making it suitable for long-term storage. However, EPDI has some limitations in lab experiments. It is insoluble in water, which can limit its application in certain experiments. Additionally, the mechanism of action of EPDI is not fully understood, which can make it challenging to design experiments to test its effects.
将来の方向性
EPDI has shown promising results in various scientific research studies, making it an exciting area of study for future research. Some potential future directions for EPDI research include:
1. Further studies to elucidate the mechanism of action of EPDI.
2. Development of novel formulations to improve the solubility of EPDI.
3. Investigation of the potential use of EPDI in the treatment of neurodegenerative diseases.
4. Studies to determine the safety and efficacy of EPDI in animal models.
5. Investigation of the potential use of EPDI in combination with other therapeutic agents to enhance its effects.
In conclusion, 5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, viral and bacterial infections, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of EPDI and to determine its safety and efficacy in animal models.
合成法
The synthesis of EPDI involves the reaction of 4-ethoxyphenylacetylene with propargyl alcohol in the presence of a palladium catalyst. This method has been optimized to produce high yields of EPDI with minimal by-products. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
EPDI has been studied extensively for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anticancer, antiviral, and antibacterial activities. EPDI has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
特性
CAS番号 |
196599-48-1 |
|---|---|
製品名 |
5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol |
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC名 |
5-(4-ethoxyphenyl)penta-2,4-diyn-1-ol |
InChI |
InChI=1S/C13H12O2/c1-2-15-13-9-7-12(8-10-13)6-4-3-5-11-14/h7-10,14H,2,11H2,1H3 |
InChIキー |
PWDJWRNYJOXQKS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C#CC#CCO |
正規SMILES |
CCOC1=CC=C(C=C1)C#CC#CCO |
同義語 |
2,4-Pentadiyn-1-ol,5-(4-ethoxyphenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)
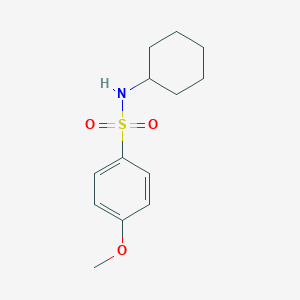
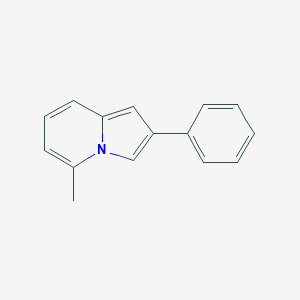
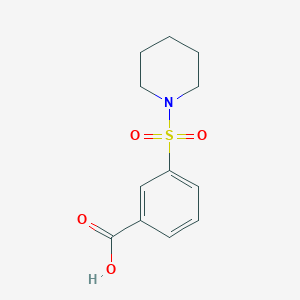
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)

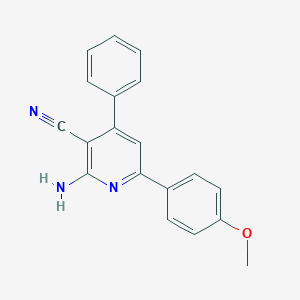


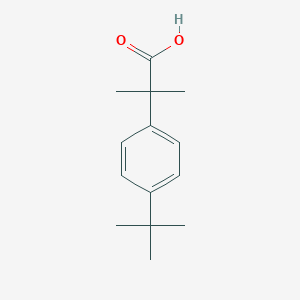
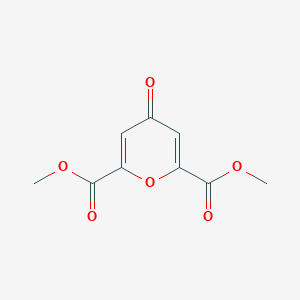

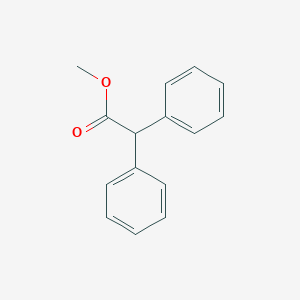
![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)